7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine
Description
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with chlorine at position 7 and a (2-chloro-3-methoxyphenyl)methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways .
Properties
IUPAC Name |
7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O/c1-20-8-4-2-3-7(9(8)13)5-19-12-10(17-18-19)11(14)15-6-16-12/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHFOXJWTYQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Study on Breast Cancer Cells : In vitro experiments demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells by promoting apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study conducted on Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as an antimicrobial agent .
Neurological Disorders
Emerging research points to the potential use of this compound in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems may offer new avenues for therapeutic development.
Mechanism of Action
The mechanism of action of 7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Calculated based on structural similarity to and .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted based on substituent contributions.
Biological Activity
7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its triazolo and pyrimidine rings, which contribute to its biological properties. The compound has a molecular formula of CHClNO and a CAS number of 2580208-01-9. Its structure can be represented as follows:
Research indicates that compounds in the triazolopyrimidine class often exhibit their biological activity through several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Many studies have reported that triazolopyrimidines can inhibit CDK2, an important regulator in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : Various derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, the compound exhibited an IC value against MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.46 ± 0.04 | CDK2 Inhibition | |
| SF-268 | 12.50 | Antitumor Activity | |
| NCI-H460 | 42.30 | Cytotoxicity |
Case Study 1: CDK2 Inhibition
In a study focused on the synthesis and evaluation of new CDK inhibitors based on pyrazolo[4,5-d]pyrimidine scaffolds, it was found that derivatives similar to this compound displayed promising inhibitory activity against CDK2 with significant apoptotic effects on cancer cells .
Case Study 2: Anticancer Efficacy
Another investigation evaluated various derivatives for their anticancer potential against different cell lines. The results indicated that compounds with structural similarities to the target compound exhibited significant cytotoxicity against MCF-7 and NCI-H460 cell lines with IC values indicating effective inhibition of cell proliferation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves cyclization of substituted pyrimidine precursors. For example:
- Step 1 : Formation of the triazolopyrimidine core via cyclization using precursors like 2-chloro-3-methoxybenzyl chloride and 7-chloropyrimidine derivatives under reflux in ethanol .
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the 2-chloro-3-methoxyphenylmethyl group. Catalysts like Pd(PPh₃)₄ may enhance regioselectivity .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect reaction rates and by-product formation. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Structural Tools :
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- X-ray Crystallography : Resolves fused triazole-pyrimidine geometry and dihedral angles (e.g., 85–90° between rings) .
- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹) .
- Data Validation : Cross-reference spectral data with computational models (DFT) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy groups) influence bioactivity, and how can conflicting data be resolved?
- Substituent Effects :
| Substituent Position | Bioactivity Impact | Reference |
|---|---|---|
| 2-Chloro (phenyl) | Enhances enzyme inhibition (IC₅₀ ↓ 30%) | |
| 3-Methoxy (phenyl) | Improves solubility (logP ↓ 0.5) but reduces binding affinity |
- Contradiction Analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Key residues: Lys33, Glu51 .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How can reaction yields be optimized in large-scale synthesis without compromising purity?
- Optimization Strategies :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) via precise temperature control (ΔT ± 2°C) .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for Suzuki-Miyaura coupling; Pd/C improves yield (85% vs. 60%) but requires post-reaction filtration .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor impurities (<1% threshold) .
Data-Driven Research Challenges
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
- Analysis : Conflicting DSC results (Tₘ = 180–200°C) may stem from polymorphic forms. Perform:
- PXRD : Identify crystalline vs. amorphous phases .
- TGA-MS : Correlate decomposition pathways (e.g., loss of Cl₂ at >200°C) .
- Mitigation : Standardize annealing protocols (e.g., slow cooling from DMSO) to ensure consistent crystallinity .
Q. What in vitro assays are most reliable for evaluating its pharmacokinetic properties?
- Assay Design :
- Caco-2 Permeability : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal Stability : Incubate with liver microsomes (NADPH cofactor) to measure t₁/₂ (<30 min suggests rapid metabolism) .
- Data Interpretation : Normalize results against control compounds (e.g., propranolol for permeability) to minimize inter-lab variability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions :
- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods during synthesis (TLV-TWA for chloro compounds: 1 ppm) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Category D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
